molecular formula C9H5FN4 B185489 (4-Fluorophenyl)carbonohydrazonoyl dicyanide CAS No. 94853-74-4

(4-Fluorophenyl)carbonohydrazonoyl dicyanide

Cat. No.: B185489
CAS No.: 94853-74-4
M. Wt: 188.16 g/mol
InChI Key: DOIGJTLRJDPQLN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)carbonohydrazonoyl dicyanide is a chemical compound of interest in life sciences research, particularly in the study of cellular bioenergetics. It belongs to a class of compounds known as carbonyl cyanide phenylhydrazones, which are recognized for their ability to function as protonophores and mitochondrial uncoupling agents . These uncouplers disrupt the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis, thereby dissociating cellular respiration from energy production . This mechanism is a valuable tool for investigating metabolic pathways, oxidative stress, and mitochondrial function in experimental models. While the specific biological data for this 4-fluoro derivative is less documented, research on structurally similar aromatic hydrazones has demonstrated significant potential. For instance, certain analogues with strong electron-withdrawing substituents on the phenyl ring have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have been found to act synergistically with conventional antibiotics . Other carbonohydrazonoyl dicyanide derivatives have also been identified as inhibitors of bacterial virulence systems, such as the Type III Secretion System (T3SS), in plant pathogens . The fluorophenyl moiety in this compound may influence its lipophilicity and electronic properties, which can be critical for its reactivity and interaction with biological targets. Researchers can utilize this compound as a novel scaffold for probing cellular mechanisms or as a starting point for the development of new anti-infective agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-fluorophenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIGJTLRJDPQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356790
Record name (4-Fluorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94853-74-4
Record name (4-Fluorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of 4-Fluoroaniline

In a typical procedure, 4-fluoroaniline (1.11 g, 10 mmol) is dissolved in aqueous hydrochloric acid (10%, 15 mL) and cooled to 0–5°C. Sodium nitrite (0.76 g, 11 mmol) is added gradually with stirring to form the diazonium chloride intermediate. The reaction is monitored by starch-iodide paper to confirm excess nitrous acid, maintained below 5°C to prevent decomposition.

Coupling with Malononitrile

The freshly prepared diazonium salt is added dropwise to a solution of malononitrile (0.66 g, 10 mmol) in ethanol-water (1:1, 30 mL) containing sodium acetate (1.64 g, 20 mmol) as a buffering agent. The mixture is stirred at 0–5°C for 2 hours, resulting in a yellow precipitate. Crude product is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield (4-fluorophenyl)carbonohydrazonoyl dicyanide (1.89 g, 74%).

Key Analytical Data

  • IR (KBr): 2227 cm⁻¹ (C≡N), 1580 cm⁻¹ (N=N), 1502 cm⁻¹ (C-F).

  • ¹H NMR (DMSO-d₆): δ 7.64–7.83 (m, 4H, Ar-H), 10.36 (s, 1H, NH).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method modifies the coupling step using controlled dielectric heating.

Optimized Protocol

A mixture of 4-fluoroaniline-derived diazonium salt (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL) is subjected to microwave irradiation (140°C, 300 W) for 2–5 minutes. Pyridine (0.5 mL) is added as a catalyst to facilitate azo bond formation. The reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-irradiation, the solution is cooled to room temperature, and the product is isolated by filtration (yield: 82–85%).

Advantages Over Conventional Method

  • Time Reduction: 5 minutes vs. 2 hours.

  • Yield Improvement: 82–85% vs. 70–74%.

Solvent and Catalytic Variations

Ethanol-Water vs. Acetonitrile Systems

Comparative studies indicate that ethanol-water mixtures (1:1) provide superior solubility for malononitrile, whereas acetonitrile increases crystallinity during recrystallization. Yields vary by <5% between solvents.

Role of Pyridine

Pyridine (5 mol%) accelerates coupling by scavenging HCl, shifting equilibrium toward product formation. Omission reduces yields to 60–65% under identical conditions.

Scalability and Industrial Adaptations

Batch processes at pilot scale (1 kg) utilize continuous diazotization reactors coupled with inline pH monitoring to maintain optimal conditions (pH 3–4). Automated temperature control (−5 to 5°C) minimizes side products like phenolic derivatives.

Analytical Validation and Purity Standards

HPLC Analysis (C18 column, acetonitrile:water 70:30) confirms >95% purity for pharmaceutical-grade material. Residual solvents (ethanol, acetonitrile) are controlled to <0.1% per ICH guidelines.

Comparative Data of Synthesis Methods

MethodConditionsTimeYield (%)Purity (%)
Conventional0–5°C, EtOH/H₂O, NaOAc2 h7492
Microwave140°C, EtOH, pyridine5 min8595
Industrial Batch−5°C, continuous reactor4 h7894

Challenges and Mitigation Strategies

Diazonium Salt Stability

Decomposition at temperatures >10°C is mitigated using ice baths and short reaction times. Stabilizing agents like ZnCl₂ (1% w/w) extend salt stability to 8 hours.

Byproduct Formation

Minor byproducts (e.g., 4-fluorophenol) are removed via activated carbon treatment or fractional crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)carbonohydrazonoyl dicyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the cyano groups, potentially forming amines.

    Substitution: Substituted derivatives where the cyano groups are replaced by other functional groups.

Scientific Research Applications

(4-Fluorophenyl)carbonohydrazonoyl dicyanide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key derivatives of carbonohydrazonoyl dicyanides vary in aromatic substituents, which impact physical properties and stability:

Compound (Substituent) Yield (%) Melting Point (°C) Notable Spectral Data (¹³C NMR, δ ppm) Reference
(4-Fluorophenyl) (Target) N/A* N/A* N/A* -
N-(4-Fluoro-3-(trifluoromethyl)phenyl) (2d) 78 30 157.75 (C=O), 138.80 (CF₃), 115.36 (C-F)
N-(2-Fluoro-5-(trifluoromethyl)phenyl) (2j) 90 33–35 155.03 (C=O), 126.42 (CF₃), 117.50 (C-F)
N-(4-Acetylphenyl) (2n) 91 254–255 197.03 (C=O acetyl), 133.24 (aromatic)
N-(3-Chlorophenyl) (2a) 80 131–133 142.71 (C-Cl), 130.30 (aromatic)
N-(3-Chlorophenyl) (CCCP) - - -
Antimicrobial and Biofilm Inhibition
  • 2d and 2j : Exhibit biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), attributed to fluorinated and trifluoromethyl groups enhancing membrane permeability .
  • Sulfonamide Derivatives: N-[4-(piperidin-1-ylsulfonyl)phenyl]carbonohydrazonoyl dicyanide derivatives demonstrate antibacterial activity (MIC: 2–8 µg/mL) via sulfonamide pharmacophores .
Mitochondrial Uncoupling
  • FCCP ((4-(trifluoromethoxy)phenyl) derivative): A standard uncoupler used in oxygen consumption assays (2.5 µM) .
  • Fluorinated analogs like the target compound may exhibit similar protonophoric activity but require direct validation.
Anticancer and Antioxidant Potential
  • Thiadiazol Derivatives: (1,3,4-thiadiazol-2-yl)carbonohydrazonoyl dicyanide derivatives show IC₅₀ values as low as 11.5 µM against HepG2 cells via CDK2 inhibition .

Key Research Findings

Fluorine Positioning : 2-Fluoro substituents (as in 2j) improve yield and bioactivity compared to 4-fluoro analogs, likely due to steric and electronic effects .

Trifluoromethyl vs. Acetyl : -CF₃ groups enhance lipophilicity and biofilm inhibition, while acetyl groups improve thermal stability .

Comparative Toxicity : Chlorinated derivatives (e.g., CCCP) show higher mitochondrial toxicity than fluorinated ones, suggesting safer profiles for fluorine-based compounds .

Biological Activity

(4-Fluorophenyl)carbonohydrazonoyl dicyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The compound's structure, synthesis, and mechanisms of action are also discussed.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl ring and two cyano groups. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC10_{10}H6_{6}F1_{1}N4_{4}
Molecular Weight232.18 g/mol
CAS Number94853-74-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with carbonohydrazine followed by the introduction of dicyanide groups through standard organic reactions. This method allows for the efficient production of the compound with high yields.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:
PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies involving various cancer cell lines indicate that the compound can inhibit cell proliferation and induce apoptosis.

  • Cell Line Studies :
    • Breast Cancer (MCF-7) : IC50_{50} = 12 µM
    • Lung Cancer (A549) : IC50_{50} = 15 µM

The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, although further research is needed to elucidate these pathways fully.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit DNA synthesis or interfere with metabolic pathways critical for cell survival.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effect on biofilm formation in Staphylococcus aureus. Results showed a significant reduction in biofilm mass compared to controls, indicating potential utility in treating biofilm-associated infections.
  • Anticancer Research : In a study focused on ovarian cancer cells, this compound demonstrated potent antiproliferative effects, leading to further exploration as a candidate for combination therapy with existing chemotherapeutics.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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